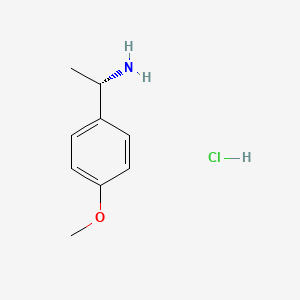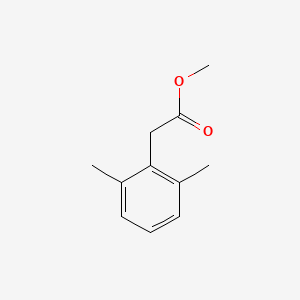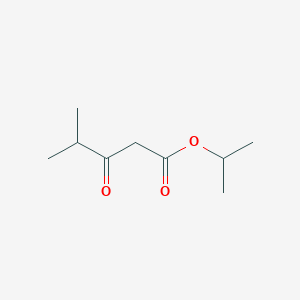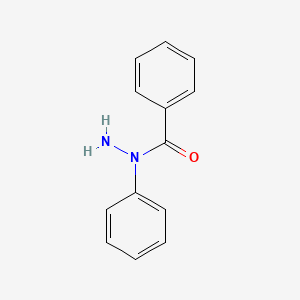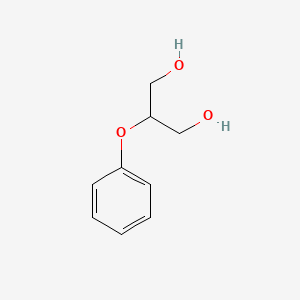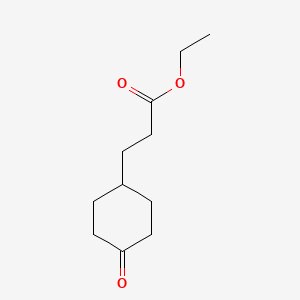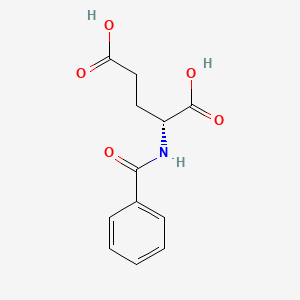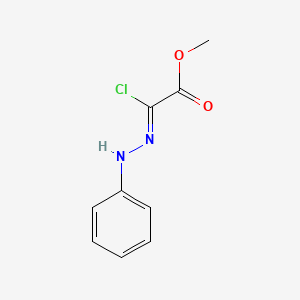
n-Decyl-cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Decyl-cyclopropane is a chemical compound with the formula C13H26 . It is a cycloalkane, which is a type of hydrocarbon where carbon atoms are connected in a ring structure .
Synthesis Analysis
The synthesis of cyclopropane derivatives like this compound involves various methods. One approach is through the formal coupling of abundant carbon pronucleophiles and unactivated alkenes . This strategy exploits dicationic adducts derived from electrolysis of thianthrene in the presence of alkene substrates . These dielectrophiles undergo cyclopropanation with methylene pronucleophiles via alkenyl thianthrenium intermediates .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring with a decyl group attached . The cyclopropane ring is a triangular arrangement of three carbon atoms, each also bound with two hydrogens . The decyl group is a straight chain of ten carbon atoms, making the total molecular formula C13H26 .Chemical Reactions Analysis
Cyclopropane derivatives like this compound exhibit diverse reactivities due to the strain in the cyclopropane ring . This strain can lead to various reactions such as reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes .Physical And Chemical Properties Analysis
This compound has a molecular weight of 182.3455 . Other physical and chemical properties such as heat capacity, viscosity, Gibbs free energy of formation, enthalpy of fusion, and vaporization enthalpy can be calculated using various methods .Future Directions
The study of cyclopropane derivatives like n-Decyl-cyclopropane continues to be an active area of research. Recent developments focus on the diverse range of reactivities of these compounds, including reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes . These studies could lead to new synthetic methods and applications of cyclopropenes .
properties
CAS RN |
5794-39-8 |
|---|---|
Molecular Formula |
C13H26 |
Molecular Weight |
182.35 g/mol |
IUPAC Name |
decylcyclopropane |
InChI |
InChI=1S/C13H26/c1-2-3-4-5-6-7-8-9-10-13-11-12-13/h13H,2-12H2,1H3 |
InChI Key |
APHMAJYFPDMASC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1CC1 |
Canonical SMILES |
CCCCCCCCCCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



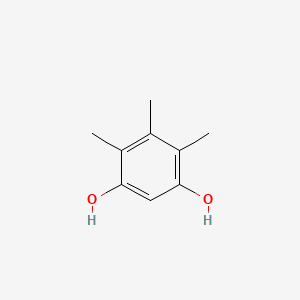
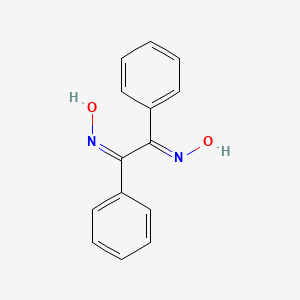
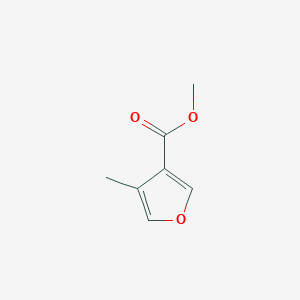
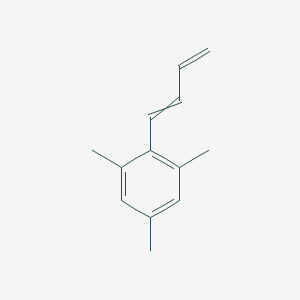
![Acetamide, N-[2-[bis(2-pyridinylmethyl)amino]ethyl]-](/img/structure/B3191761.png)
![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B3191769.png)
